Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate
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Overview
Description
Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O4 and its molecular weight is 246.307. The purity is usually 95%.
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Scientific Research Applications
Histone Lysine Methylation and Neurodevelopmental Disorders
- Research Summary: Histone lysine methylation plays a crucial role in the regulation of genomic activity over relatively long terms. This process's complexity and diversity are highlighted by its association with intellectual disability-related genes, emphasizing the need for precise control of histone methylation during neurogenesis. This suggests potential therapeutic applications of epigenetic compounds that regulate histone methylation status for treating neurodevelopmental disorders (Kim et al., 2017).
Non-Histone Lysine Methylation Signaling
- Research Summary: Lysine methylation extends beyond histones, affecting various cellular processes through modulation of protein activity, stability, and signaling. The dynamic regulation of lysine methylation is linked to pathologies, including cancer, suggesting non-histone lysine methylation as a significant area for therapeutic targeting and understanding cellular signaling mechanisms (Lukinović et al., 2020).
Lysine Methylation Signaling in Cancer
- Research Summary: Lysine methylation signaling, mediated by lysine methyltransferases and demethylases, plays a key role in cancer, including pancreatic cancer. Understanding these mechanisms opens avenues for targeted therapy in hard-to-treat cancers by developing inhibitors that control lysine methylation signaling (Roth et al., 2018).
Exploring Mechanisms of Diabetes-Related Complications
- Research Summary: Research into methylglyoxal, a glucose metabolite that modifies lysine residues in proteins, offers insights into the pathogenesis of diabetes-related macrovascular complications. This underscores the importance of understanding lysine modifications in developing therapeutic strategies for diabetes and its complications (Mukohda et al., 2012).
Clinicopathologic Significance of Protein Lysine Methyltransferases in Cancer
- Research Summary: The expression levels of protein lysine methyltransferases (PKMTs) and their association with clinicopathologic features in various cancers highlight the potential of targeting PKMTs for cancer therapy. This area of research suggests significant therapeutic potential in modulating lysine methylation for cancer treatment (Vougiouklakis et al., 2020).
Mechanism of Action
Target of Action
Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate, also known as (S)-Methyl 2-amino-6-((2-ethoxy-2-oxoethyl)amino)hexanoate, is a compound that primarily targets β-lactamase enzymes (BLs) . These enzymes are key targets to block as they are able to inactivate most β-lactam core antibiotics, thus prolonging antibiotics half-life .
Mode of Action
The compound interacts with its targets by inhibiting the β-lactamase enzymes . This inhibition is achieved through a non-covalent and competitive mechanism . The compound has a Ki of 1µM, indicating a strong binding affinity to the β-lactamase enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial resistance pathway. By inhibiting β-lactamase enzymes, the compound prevents these enzymes from inactivating β-lactam antibiotics . This results in the prolongation of the antibiotics’ half-life, thus enhancing their effectiveness against bacterial pathogens .
Pharmacokinetics
It is known that the compound has lead-like physical properties and a ligand efficiency of 038 kcal mol −1 , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of β-lactamase enzymes by Methyl N6-(2-ethoxy-2-oxoethyl)-L-lysinate results in the reversal of resistance to antibiotics like ceftazidime in bacterial pathogens expressing AmpC .
Properties
IUPAC Name |
methyl (2S)-2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-3-17-10(14)8-13-7-5-4-6-9(12)11(15)16-2/h9,13H,3-8,12H2,1-2H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMIPXHKHVBJOF-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCCCC(C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNCCCC[C@@H](C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747724 |
Source
|
Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331900-85-6 |
Source
|
Record name | Methyl N~6~-(2-ethoxy-2-oxoethyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.